molecular formula C13H10BrNO3 B8354578 1-(4-Bromo-benzyloxy)-3-nitro-benzene

1-(4-Bromo-benzyloxy)-3-nitro-benzene

Cat. No.: B8354578
M. Wt: 308.13 g/mol
InChI Key: GMUOCOJHTGJZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₃H₁₀BrNO₃ Molecular Weight: 308.13 g/mol Structure: The compound consists of a benzene ring substituted with a nitro (-NO₂) group at the meta position (C3) and a para-brominated benzyloxy group (-OCH₂C₆H₄Br) at the ortho position (C1). The benzyloxy group itself features a bromine atom at the para position of its aromatic ring.

Applications: Primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science research. Its structure allows for further functionalization via reactions targeting the nitro group, bromine, or ether linkage .

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methoxy]-3-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2

InChI Key

GMUOCOJHTGJZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2-(Benzyloxy)-1-bromo-3-nitrobenzene
  • Molecular Formula: C₁₃H₁₀BrNO₃ (identical to the target compound).
  • Key Differences : The benzyloxy group is at position 2 instead of 1 on the main benzene ring.
  • Impact : Altered substituent positions may influence electronic properties (e.g., dipole moments) and steric effects, affecting reactivity in cross-coupling reactions or crystallization behavior. Solubility in polar solvents may differ slightly .
4-Bromo-1-nitrobenzene
  • Molecular Formula: C₆H₄BrNO₂
  • Key Differences : Simpler structure lacking the benzyloxy group. Nitro and bromo groups are para to each other.
  • Impact :
    • Lower Molecular Weight (202.01 g/mol) : Reduces melting/boiling points compared to the target compound.
    • Crystallography : Exhibits π-π stacking and hydrogen bonding in its crystal lattice, which may be disrupted in the target compound due to the bulky benzyloxy group .

Substituent Variations

1-Bromo-3-methyl-5-((4-(trifluoromethyl)benzyl)oxy)benzene
  • Molecular Formula : C₁₅H₁₂BrF₃O
  • Key Differences : The benzyloxy group is substituted with a trifluoromethyl (-CF₃) group instead of bromine.
3-Nitrobenzyl Bromide
  • Molecular Formula: C₇H₆BrNO₂
  • Key Differences : A benzyl bromide with a nitro group at the meta position.
  • Impact :
    • Reactivity : Functions as an alkylating agent due to the labile bromine atom, whereas the target compound’s benzyloxy group is more stable under standard conditions .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
1-(4-Bromo-benzyloxy)-3-nitro-benzene C₁₃H₁₀BrNO₃ 308.13 1-(4-Br-benzyloxy), 3-NO₂ Williamson ether synthesis
4-Bromo-1-nitrobenzene C₆H₄BrNO₂ 202.01 4-Br, 1-NO₂ Nitration of bromobenzene
3-Nitrobenzyl Bromide C₇H₆BrNO₂ 216.03 Benzyl-Br, 3-NO₂ Bromination of 3-nitrotoluene
Key Observations :
  • Solubility : The benzyloxy group enhances lipophilicity, making the target compound more soluble in organic solvents (e.g., dichloromethane, THF) compared to simpler analogs like 4-bromo-1-nitrobenzene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.